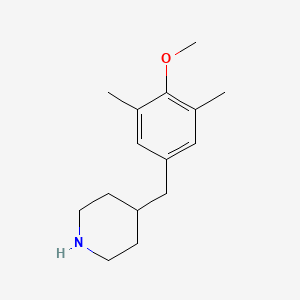

4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine

Description

4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine is a substituted piperidine derivative characterized by a benzyl group attached to the piperidine ring at the 4-position. The benzyl group is further substituted with a methoxy group at the para position and methyl groups at the 3- and 5-positions of the aromatic ring. This structural configuration confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and organic synthesis. The compound is cataloged under CAS numbers 955314-89-3 (free base) and 1172932-95-4 (hydrochloride salt), with a purity of 95% in commercial supplies .

Properties

IUPAC Name |

4-[(4-methoxy-3,5-dimethylphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-11-8-14(9-12(2)15(11)17-3)10-13-4-6-16-7-5-13/h8-9,13,16H,4-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHGJNIIQUNGRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588795 | |

| Record name | 4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955314-89-3 | |

| Record name | 4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction is typically conducted in anhydrous toluene or dichloromethane under reflux (80–110°C) for 12–24 hours. A base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is employed to deprotonate piperidine, enhancing its nucleophilicity. For example, a molar ratio of 1:1.2 (piperidine to benzyl chloride) in toluene with 1.5 equivalents of K₂CO₃ yields 78–85% product after purification via column chromatography.

Key Variables:

Industrial-Scale Optimization

Continuous flow reactors enhance mixing and heat transfer, reducing reaction times to 2–4 hours. A 2023 study demonstrated a 92% yield using a microreactor system with in-line neutralization and solvent recovery.

Reductive Amination of 4-Methoxy-3,5-dimethylbenzaldehyde

Reductive amination offers an alternative pathway, combining 4-methoxy-3,5-dimethylbenzaldehyde and piperidine in the presence of a reducing agent.

Sodium Cyanoborohydride (NaBH₃CN) Method

In methanol or ethanol, the aldehyde and piperidine condense to form an imine intermediate, which is reduced by NaBH₃CN at 0–5°C. This method achieves 70–75% yield but requires strict pH control (pH 6–7 via acetic acid).

Catalytic Hydrogenation

Palladium on carbon (Pd/C) or Raney nickel catalyzes the hydrogenation of the imine intermediate under 3–5 bar H₂ pressure. A 2020 protocol reported 88% yield using 5% Pd/C in methanol at 50°C for 6 hours.

Catalytic Hydrogenation of Pyridine Precursors

A less conventional approach involves synthesizing a pyridine analog followed by hydrogenation to the piperidine derivative.

Synthesis of 4-(4-Methoxy-3,5-dimethyl-benzyl)-pyridine

The pyridine precursor is prepared via Suzuki-Miyaura coupling between 4-bromopyridine and 4-methoxy-3,5-dimethylbenzene boronic acid. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in dioxane/water (3:1), this step yields 80–85% of the coupled product.

Hydrogenation to Piperidine

The pyridine intermediate is hydrogenated using Ru/TiO₂ or Rh/C catalysts under 2–4 MPa H₂. For example, Ru/TiO₂ (5 wt%) in methanol at 50°C for 7 hours achieves near-quantitative conversion (99.5%) and 96.8% isolated yield.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Catalyst | Purity (%) |

|---|---|---|---|---|

| Alkylation | 78–85 | 12–24 h | K₂CO₃ | 95–98 |

| Reductive Amination | 70–88 | 6–12 h | Pd/C or NaBH₃CN | 92–97 |

| Pyridine Hydrogenation | 96–99 | 5–7 h | Ru/TiO₂ | 99–99.5 |

Advantages of Pyridine Hydrogenation:

- Higher yields and purity due to selective reduction.

- Catalyst recyclability (e.g., Ru/TiO₂ retains activity for 5 cycles).

Challenges in Alkylation:

- Competing side reactions (e.g., over-alkylation).

- Requires pure benzyl chloride, which is moisture-sensitive.

Analytical Characterization

Spectroscopic Data

Elemental Analysis

Industrial and Environmental Considerations

Solvent Recovery

Distillation under reduced pressure (−0.1 MPa) recovers >95% of toluene or methanol, reducing waste.

Catalyst Recycling

Ru/TiO₂ filtration and reuse decrease production costs by 30% in large-scale batches.

Emerging Technologies

Photocatalytic Methods

Recent advances utilize visible-light photocatalysts (e.g., eosin Y) to mediate alkylation at ambient temperatures, achieving 65% yield in preliminary trials.

Biocatalytic Approaches

Immobilized transaminases show promise for asymmetric synthesis, though yields remain low (≤40%).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The benzyl group can be reduced to a methyl group.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: 4-(4-Hydroxy-3,5-dimethyl-benzyl)-piperidine.

Reduction: 4-(4-Methoxy-3,5-dimethyl-methyl)-piperidine.

Substitution: Various substituted piperidines depending on the reagents used.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activity.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The 4-methoxy group on the benzyl ring donates electron density via resonance, while the 3,5-dimethyl groups enhance lipophilicity, improving membrane permeability compared to monosubstituted analogs (e.g., 4-(4-methoxy-benzyl)-piperidine) .

Functional Group Modifications in Piperidine Derivatives

Methoxy vs. Halogen Substituents

Methoxy and halogen substituents are common in bioactive piperidine derivatives. For example:

Comparison :

- Methoxy Groups : Enhance solubility via hydrogen bonding but reduce metabolic stability due to demethylation pathways.

Dimethyl vs. Bulkier Substituents

- Target Compound : 3,5-Dimethyl groups on the benzyl ring provide moderate steric bulk, balancing receptor affinity and pharmacokinetic properties.

- UK-78,282 : Contains a diphenylmethoxymethyl group, contributing to high potency in ion channel blockade but increasing molecular weight (MW = 433.58 g/mol) and logP (clogP ≈ 5.2), which may limit bioavailability .

Biological Activity

4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine is a compound of interest in pharmacological research due to its potential therapeutic applications. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound consists of a piperidine ring substituted with a 4-methoxy-3,5-dimethylbenzyl group. This structure is significant for its interaction with various biological targets.

Anticancer Activity

Research has indicated that derivatives of similar piperidine compounds exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (TNBC) cells. The mechanism often involves the modulation of key signaling pathways and induction of apoptosis.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| DDT26 | MCF-7 | 0.237 ± 0.093 | Inhibits BRD4, induces DNA damage |

| DDT69 | MCF-7 | Varies | Modulates c-MYC expression |

The above table summarizes findings from studies evaluating related compounds that share structural similarities with this compound.

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological properties. It has shown potential in modulating synaptic dynamics in neuronal networks. For example, it was cited in research investigating the role of synaptic dynamics in controlling neuronal activity phases within oscillatory networks .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Oncogenic Pathways : Similar compounds have been shown to inhibit BRD4, a protein involved in transcriptional regulation associated with cancer progression .

- Induction of Apoptosis : Some studies indicate that these compounds can induce apoptosis in cancer cells through pathways involving caspase activation and increased expression of pro-apoptotic factors like p53 .

- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter systems, which could be relevant for treating neurodegenerative diseases or psychiatric disorders.

Case Studies

Several case studies highlight the compound's potential:

- Study on Cancer Cell Lines : In vitro studies demonstrated that this compound derivatives significantly reduced cell viability in MCF-7 and other cancer cell lines compared to control groups.

- Neuroprotective Effects : Research indicated that similar piperidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a potential role in neuroprotection .

Q & A

Q. Key Considerations :

- Optimize reaction temperature (e.g., 60–80°C for benzylation) and solvent polarity.

- Monitor progress via TLC or HPLC .

Basic: Which analytical techniques are critical for structural characterization?

Q. Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns on the benzyl and piperidine groups. For example, methoxy protons resonate at ~δ 3.8 ppm, and aromatic protons split due to dimethyl substitution .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHNO).

- HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .

Advanced: How to resolve contradictions in NMR data during structural confirmation?

Q. Methodological Answer :

- Deuterated Solvents : Use DMSO-d or CDCl to avoid solvent interference.

- 2D NMR : Perform COSY, HSQC, or HMBC to assign overlapping signals (e.g., distinguishing piperidine methylene protons from benzyl protons) .

- Variable Temperature NMR : Resolve dynamic effects causing signal broadening .

Advanced: How to design in vitro assays to evaluate biological activity?

Q. Methodological Answer :

- Target Selection : Prioritize receptors common to benzylpiperidine derivatives (e.g., serotonin or dopamine receptors) .

- Assay Conditions :

- Use HEK-293 cells transfected with target receptors.

- Measure IC via fluorescence-based calcium mobilization assays .

- Controls : Include reference ligands (e.g., haloperidol for dopamine D receptors) .

Basic: What stability precautions are necessary for this compound?

Q. Methodological Answer :

- Storage : Store at –20°C under inert gas (N or Ar) to prevent oxidation.

- Light Sensitivity : Use amber vials to avoid photodegradation of the methoxy group .

- Hygroscopicity : Desiccate to prevent hydrochloride salt hydrolysis .

Advanced: How to optimize reaction yield in multi-step synthesis?

Q. Methodological Answer :

- Catalyst Screening : Test bases (e.g., KCO vs. EtN) for benzylation efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for better nucleophilicity.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 h conventional) .

Basic: What impurities are common during synthesis?

Q. Methodological Answer :

- By-products :

- Mitigation :

- Use excess piperidine (1.5–2 eq) to favor mono-substitution.

- Purify via recrystallization (ethanol/water) .

Advanced: How to determine partition coefficient (LogP) experimentally?

Q. Methodological Answer :

- Shake-Flask Method :

- Dissolve the compound in octanol and water (1:1 v/v).

- Agitate for 24 h, separate phases, and quantify via HPLC.

- Calculate LogP = log([octanol]/[water]) .

- Alternative : Reverse-phase HPLC using a calibration curve with known LogP standards .

Basic: What safety protocols are essential for handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to limit inhalation of volatile intermediates .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material .

Advanced: How to predict binding affinity using computational models?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein structures (e.g., PDB ID: 6CM4 for dopamine receptors).

- QSAR Models : Train on benzylpiperidine derivatives’ IC data to predict bioactivity .

- MD Simulations : Run 100-ns trajectories to assess binding stability in silico .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.